2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Description
2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H25N5O2S and its molecular weight is 435.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Compounds with similar structures to the one mentioned have been synthesized and characterized to understand their crystal structure and potential applications in biology and materials science. For example, the synthesis of compounds with complex heterocyclic frameworks involves multi-step chemical reactions, leading to molecules with specific configurations and properties suitable for further biological or material application studies (霍静倩 et al., 2016).
Biological Activity
Research on similar compounds often aims to explore their biological activities, including their potential as antimicrobial, antifungal, or antitumor agents. For instance, certain derivatives have been found to exhibit moderate herbicidal and fungicidal activities, indicating the potential for agricultural applications (霍静倩 et al., 2016). Other studies focus on the design and synthesis of new heterocyclic compounds incorporating similar moieties to assess their antimicrobial potential, highlighting the importance of these compounds in developing new therapeutic agents (H. M. Aly et al., 2011).
Antioxidative and Antitumor Evaluation
Further research includes the evaluation of antioxidative and antitumor activities of new N-substituted-2-amino-1,3,4-thiadiazoles, pointing towards the potential medical applications of these compounds. Such studies are crucial for discovering new drugs with improved efficacy and safety profiles (W. Hamama et al., 2013).
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-14(2)21-19-12-25-28(17-8-7-15(3)16(4)10-17)22(19)23(27-26-21)31-13-20(29)24-11-18-6-5-9-30-18/h5-10,12,14H,11,13H2,1-4H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQPXZFHNSEIAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)NCC4=CC=CO4)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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